molecular formula C18H22N2O2 B4711160 4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)ethyl]benzamide

4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B4711160
M. Wt: 298.4 g/mol
InChI Key: GLFHMCLGMCCZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 2-methylpropoxy group and a pyridin-4-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine derivative under appropriate conditions.

    Introduction of the 2-methylpropoxy Group: The 2-methylpropoxy group can be introduced through an etherification reaction, where the hydroxyl group of the benzamide is reacted with 2-methylpropanol in the presence of a suitable catalyst.

    Attachment of the Pyridin-4-yl Ethyl Group: The pyridin-4-yl ethyl group can be attached via a nucleophilic substitution reaction, where the benzamide derivative is reacted with a pyridin-4-yl ethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the benzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropoxy)-N-[1-(pyridin-3-yl)ethyl]benzamide
  • 4-(2-methylpropoxy)-N-[1-(pyridin-2-yl)ethyl]benzamide
  • 4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)methyl]benzamide

Uniqueness

4-(2-methylpropoxy)-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the specific positioning of the pyridin-4-yl ethyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This structural feature may confer distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(2)12-22-17-6-4-16(5-7-17)18(21)20-14(3)15-8-10-19-11-9-15/h4-11,13-14H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFHMCLGMCCZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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